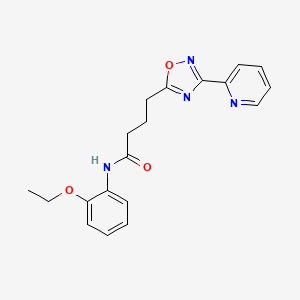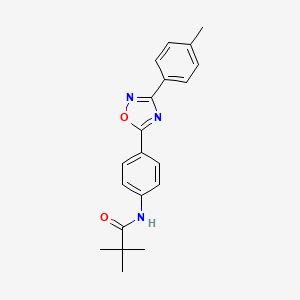
N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide is a compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a member of the oxadiazole family, which has been extensively studied for their biological activities. The purpose of
作用機序
The mechanism of action of N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide is not yet fully understood. However, studies have suggested that this compound may exert its biological effects by modulating various signaling pathways in the human body, including the MAPK/ERK pathway and the NF-κB pathway.
Biochemical and Physiological Effects:
N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells, reduce inflammation, and modulate the immune response. In vivo studies have shown that N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide can reduce tumor growth in animal models and improve the symptoms of inflammatory diseases.
実験室実験の利点と制限
One of the advantages of N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide is its high purity and stability, which makes it suitable for use in various lab experiments. However, one of the limitations of this compound is its relatively high cost, which may limit its use in large-scale experiments.
将来の方向性
There are several future directions for research on N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide. One direction is to further investigate the mechanism of action of this compound and its effects on various signaling pathways in the human body. Another direction is to explore the potential of this compound as a drug candidate for the treatment of various diseases. Additionally, research could focus on the development of new materials and fluorescent probes based on N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide.
合成法
The synthesis of N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide involves the reaction of p-tolyl hydrazine with 4-bromoacetophenone to form 3-(p-tolyl)-1,2,4-oxadiazole-5-carbaldehyde. The resulting compound is then reacted with N-(4-aminophenyl)pivalamide to yield the final product. This synthesis method has been optimized to produce high yields of pure N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide.
科学的研究の応用
N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, this compound has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and infectious diseases. In pharmacology, N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide has been studied for its mechanism of action and its effects on the human body. In material science, this compound has been investigated for its potential as a fluorescent probe and as a building block for the synthesis of new materials.
特性
IUPAC Name |
2,2-dimethyl-N-[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-13-5-7-14(8-6-13)17-22-18(25-23-17)15-9-11-16(12-10-15)21-19(24)20(2,3)4/h5-12H,1-4H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGDJMPFQGVQNJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dimethyl-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(diethylsulfamoyl)phenoxy]-N-(2-methoxyethyl)acetamide](/img/structure/B7694192.png)
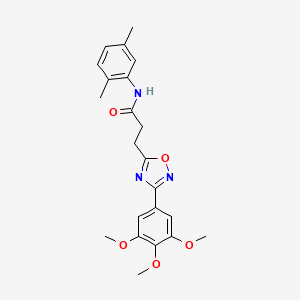


![5-oxo-3-phenyl-N-(2-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7694214.png)
![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7694216.png)


![N-(1-(sec-butyl)-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B7694237.png)
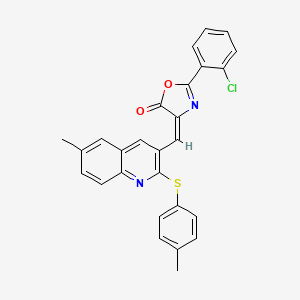
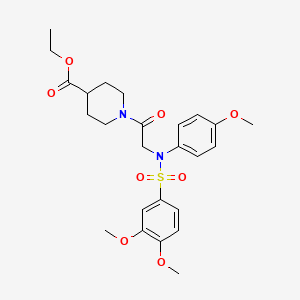
![N-cyclohexyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B7694260.png)

